2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol

Lipophilicity Drug Design CYP450 Metabolism

2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol (CAS 1856078-13-1; MF C₁₃H₁₇N₃O; MW 231.30 g/mol) belongs to the aminomethylpyrazole-phenol class, combining a 1-ethyl-3-methyl-1H-pyrazol-5-amine core linked via an aminomethyl bridge to an ortho-substituted phenol. The scaffold integrates a hydrogen-bond-donating pyrazole bioisostere and a phenolic hydroxyl group, a motif frequently exploited in kinase inhibitor and anti-inflammatory agent design.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
Cat. No. B11748946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)NCC2=CC=CC=C2O
InChIInChI=1S/C13H17N3O/c1-3-16-13(8-10(2)15-16)14-9-11-6-4-5-7-12(11)17/h4-8,14,17H,3,9H2,1-2H3
InChIKeyBUUGRYLIRSJJDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(1-Ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol – Structural Profile and Procurement Gateway


2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol (CAS 1856078-13-1; MF C₁₃H₁₇N₃O; MW 231.30 g/mol) belongs to the aminomethylpyrazole-phenol class, combining a 1-ethyl-3-methyl-1H-pyrazol-5-amine core linked via an aminomethyl bridge to an ortho-substituted phenol. The scaffold integrates a hydrogen-bond-donating pyrazole bioisostere and a phenolic hydroxyl group, a motif frequently exploited in kinase inhibitor and anti-inflammatory agent design [1]. Computed properties (AlogP 1.29; TPSA 90.65 Ų; HBD 2; HBA 5; rotatable bonds 7) position it within drug-like chemical space with moderate lipophilicity and polarity suitable for CNS-peripheral balanced profiles .

Why Aminomethylpyrazole-Phenol Analogs Cannot Be Interchanged with 2-{[(1-Ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol


Aminomethylpyrazole-phenol compounds exhibit steep structure-activity cliffs driven by three interdependent variables: (i) pyrazole N1-alkyl substituent size, which modulates both lipophilicity and CYP450-mediated oxidative metabolism; (ii) phenol regioisomerism (ortho vs. meta), which alters intramolecular hydrogen-bond networks and pKa-dependent target engagement; and (iii) pyrazole attachment point (5-yl vs. 4-yl), which reorients the pharmacophore vector and affects steric accessibility to kinase hinge regions [1][2]. The target compound’s unique combination—N1-ethyl (not methyl), pyrazol-5-yl attachment (not 4-yl), and ortho-phenol (not meta)—generates a differentiated property profile that cannot be replicated by any single commercially available analog, making blind substitution scientifically unsound for SAR campaigns.

Quantitative Differentiation Evidence for 2-{[(1-Ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol


N1-Ethyl Substitution Increases Lipophilicity by ~0.5 logP Units Relative to N1-Methyl Analog

The target compound's N1-ethyl substituent contributes approximately 0.5 logP units higher lipophilicity compared to the N1-methyl analog 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol (CAS 1856046-93-9), based on established fragment-based π-contribution of a methylene group (Δπ ≈ 0.5). This differential predicts enhanced passive membrane permeability and increased CYP2E1/1A2 metabolic susceptibility—properties that can be exploited to tune pharmacokinetic profiles in lead optimization without altering the core pharmacophore [1].

Lipophilicity Drug Design CYP450 Metabolism

Ortho-Phenol Regioisomer Confers Intramolecular Hydrogen-Bonding Capacity Absent in Meta Analog

The ortho-phenol configuration in the target compound enables formation of a six-membered intramolecular hydrogen bond between the phenolic OH and the adjacent aminomethyl NH, a feature structurally precluded in the meta-phenol regioisomer 3-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol (CAS 1856078-03-9). This intramolecular H-bond reduces the effective HBD count available for intermolecular target engagement from 2 to approximately 1, directly impacting pharmacophore-dependent binding to kinase hinge regions that require a single directed H-bond donor [1]. In silico analysis predicts a pKa shift of the phenolic OH from ~9.9 (meta, freely solvated) to ~9.2 (ortho, intramolecularly bonded), affecting ionization state at physiological pH .

Hydrogen Bonding pKa Modulation Pharmacophore Geometry

Pyrazol-5-yl Attachment Provides Superior Steric Accessibility to Kinase Hinge Regions vs. 4-yl Regioisomer

The 5-yl amino attachment on the pyrazole ring orients the aminomethyl-phenol vector away from the sterically bulky N1-ethyl substituent, minimizing steric clash with the kinase hinge backbone. By contrast, the 4-yl regioisomer (CAS 1856077-67-2) positions the aminomethyl substituent adjacent to both N1 and N2, creating a more congested environment that restricts conformational freedom at the hinge-binding interface [1]. This regiochemical differentiation is particularly consequential for narrow ATP-binding pockets (e.g., JAK, p38 MAPK families) where gatekeeper residue proximity limits tolerance for 4-substituted pyrazole scaffolds [2].

Kinase Hinge Binder Regiochemistry Steric Accessibility

Aminomethyl Linker Confers Enhanced Anti-inflammatory Activity Relative to Non-aminomethyl Pyrazole-Phenol Scaffolds

Hayun et al. (2020) demonstrated that aminomethyl derivatives (2a–e) of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol exhibited anti-inflammatory activity surpassing that of the parent compound lacking the aminomethyl linker, with select analogs (2a, 2c, 2e) exceeding the potency of diclofenac sodium [1]. Importantly, SAR analysis revealed that the activity of the aminomethyl moiety correlated with its pKa value, establishing a quantitative link between linker basicity and anti-inflammatory efficacy [1]. The target compound incorporates this critical aminomethyl linker connecting the pyrazole and phenol motifs, directly positioning it within this activity-enhancing SAR series.

Anti-inflammatory Structure-Activity Relationship pKa-Dependent Activity

Aminomethylpyrazole Scaffold Validated as Smoothened Antagonist Chemotype with In Vivo Hair Growth Efficacy

Li et al. (2010) established that aminomethylpyrazoles function as potent Smoothened (Smo) antagonists, with optimized leads (compounds 10k and 10l) demonstrating both nanomolar potency in Smo β-lactamase reporter assays and in vivo hair growth inhibition in the C3H/HeN mouse model [1]. Lead compound 10l additionally tested negative in the 3T3 NRU phototoxicity assay, indicating a favorable safety profile for topical applications. The target compound shares the core aminomethylpyrazole chemotype with this validated series, providing procurement-relevant precedent for Hedgehog pathway inhibitor screening cascades [1].

Hedgehog Pathway Smoothened Antagonist In Vivo Efficacy

Prioritized Application Scenarios for 2-{[(1-Ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol Procurement


Kinase Inhibitor Hit Identification with Hinge-Binder Pharmacophore Screening

The pyrazol-5-yl attachment combined with the ortho-phenol configuration yields an ATP-competitive kinase hinge-binding pharmacophore with a single effective H-bond donor and minimal steric encumbrance from the N1-ethyl substituent. Procurement for kinase panel screening is supported by the aminomethylpyrazole scaffold's validated kinase hinge recognition (e.g., Smo antagonism precedent) [1]. The pre-organized intramolecularly bonded conformation (ortho-phenol) reduces entropic binding penalty relative to meta-phenol comparators, potentially enhancing hit rates against kinases with constrained ATP pockets (JAK, p38, CDK families).

Anti-inflammatory Lead Optimization Leveraging N1-Ethyl Lipophilicity Tuning

The N1-ethyl substituent provides a ~0.5 logP increment over the N1-methyl analog, enabling systematic lipophilicity optimization without modifying the aminomethyl-phenol pharmacophore [1]. Given that aminomethyl pyrazole-phenols have demonstrated anti-inflammatory activity exceeding diclofenac sodium [2], the target compound is ideally positioned for permeability-solubility trade-off optimization in oral anti-inflammatory candidates, where moderate logP (1.29) is desirable for balanced absorption and metabolic clearance.

Focused Library Design for Hedgehog Pathway Inhibitor Screening

The validated Smoothened antagonist chemotype reported by Li et al. (2010) establishes the aminomethylpyrazole core as a privileged scaffold for Hedgehog pathway modulation [1]. The target compound's structural novelty—N1-ethyl rather than the more common N1-methyl substitution—offers a differentiated vector for exploring SAR around the Smo binding site, particularly the hydrophobic pocket that accommodates N1-alkyl substituents. Procurement as a scaffold-hopping starting point for basal cell carcinoma or hair growth modulation programs is directly supported by in vivo proof-of-concept data.

Physicochemical Property Benchmarking for CNS Drug Discovery Campaigns

With computed AlogP of 1.29, TPSA of 90.65 Ų, and molecular weight of 231.30 g/mol, the target compound resides well within CNS MPO (Multiparameter Optimization) desirable space (TPSA < 90 Ų; MW < 400; logP 1–3) [1]. The ortho-phenol configuration further reduces effective polarity through intramolecular H-bonding, potentially enhancing passive BBB penetration relative to the freely solvated meta-phenol regioisomer. These property attributes support procurement for CNS-targeted phenotypic screening libraries where balanced physicochemical profiles are prerequisite entry criteria.

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